molecular formula C19H14N2O2S B3251148 N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 207463-36-3

N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No. B3251148
CAS RN: 207463-36-3
M. Wt: 334.4 g/mol
InChI Key: LWMSZBVBUHHJMI-UHFFFAOYSA-N
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Description

N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Antiviral Activity

While information specific to NNPCN’s antiviral activity is limited, related compounds have been studied. For instance, derivatives of 3-(naphthalen-1-yl)oxalamide have shown antiviral effects .

Metal Complexes

NNPCN derivatives have been synthesized and characterized as part of metal complexes. These findings contribute to our understanding of their properties and potential applications .

Indole Derivatives

Indole derivatives, including NNPCN, are of interest due to their diverse biological activities. While not directly related to NNPCN, indole compounds play essential roles in various fields, such as plant hormones and pharmacology .

properties

IUPAC Name

N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c22-18(17-9-4-10-23-17)21-19-20-12-15(24-19)11-14-7-3-6-13-5-1-2-8-16(13)14/h1-10,12H,11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMSZBVBUHHJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=CN=C(S3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601188394
Record name N-[5-(1-Naphthalenylmethyl)-2-thiazolyl]-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]furan-2-carboxamide

CAS RN

207463-36-3
Record name N-[5-(1-Naphthalenylmethyl)-2-thiazolyl]-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207463-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-(1-Naphthalenylmethyl)-2-thiazolyl]-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]furan-2-carboxamide
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N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]furan-2-carboxamide
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N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]furan-2-carboxamide
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N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]furan-2-carboxamide

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